(3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials. It would also include the conditions required for the synthesis, such as temperature, pressure, and catalysts.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any notable reaction mechanisms.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).Scientific Research Applications
Chemical Synthesis and Material Science
1. Intermediate in Chemical Synthesis : Compounds with structures related to "(3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid" are often used as intermediates in the synthesis of complex organic molecules. For example, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is a key step in producing new insecticides, highlighting the role of similar compounds in agricultural chemistry and pest control research (Niu Wen-bo, 2011).
2. Metal-Organic Frameworks (MOFs) : Pyridine and carboxylic acid-functionalized compounds are foundational in creating MOFs, which have applications in gas storage, separation, and catalysis. The synthesis and adsorption properties of lanthanide-organic frameworks incorporating pyridine-3,5-bis(phenyl-4-carboxylate) illustrate the utility of these frameworks in selective gas capture and sensing applications (Pei-Pei Cui et al., 2016).
Supramolecular Chemistry
3. Hydrogen-Bonding Networks : The structural and functional role of carboxylic acid and pyridine units in forming hydrogen-bonded networks is well-documented. Such networks are critical in designing supramolecular assemblies with specific properties, including molecular recognition, self-healing materials, and sensors (S. Long et al., 2014).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.
Future Directions
This involves predicting or suggesting future research directions or applications for the compound based on its properties and behavior.
properties
IUPAC Name |
(3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETUAIGPGMFFRV-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376083 | |
Record name | (3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
1047651-74-0 | |
Record name | (3S,4R)-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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